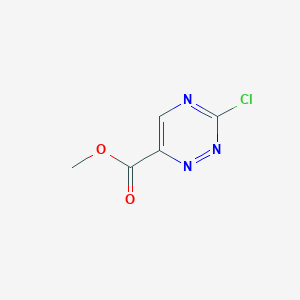

Methyl 3-chloro-1,2,4-triazine-6-carboxylate

Vue d'ensemble

Description

Methyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1,2,4-triazine-6-carboxylate can be achieved through several methods. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride (SOCl2) to produce the desired compound . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 3 is a leaving group and can undergo substitution with oxygen-, nitrogen-, or sulfur-centered nucleophiles. For example:

-

Reaction with alkoxides : Lithium alkoxides can displace chlorine in cyanuric chloride derivatives under controlled conditions .

-

Reaction with amines : Amines may substitute chlorine, forming amino-substituted triazines, though steric hindrance at position 3 may reduce reactivity compared to other positions .

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Conditions | Expected Product |

|---|---|---|---|

| Alkoxy substitution | R-O⁻ (e.g., MeO⁻) | Li alkoxide, ambient | 3-methoxy-1,2,4-triazine-6-carboxylate |

| Amino substitution | R-NH₂ | Room temperature | 3-aminomethyl-triazine derivative |

(Based on analogous reactions in )

Hydrolysis of the Methyl Ester Group

The methyl ester at position 6 can hydrolyze under basic or acidic conditions to form a carboxylic acid:

-

Basic hydrolysis : Treatment with aqueous NaOH or LiOH converts the ester to a carboxylate salt.

-

Acidic hydrolysis : HCl/H₂O or other acids protonate the ester, forming the protonated carboxylic acid.

Mechanism : The ester group undergoes nucleophilic attack by water, facilitated by acid/base catalysis.

Table 2: Hydrolysis Reactions of the Methyl Ester

| Reaction Type | Conditions | Product |

|---|---|---|

| Basic hydrolysis | NaOH, aqueous | Sodium 3-chloro-1,2,4-triazine-6-carboxylate |

| Acidic hydrolysis | HCl, H₂O | 3-chloro-1,2,4-triazine-6-carboxylic acid |

Functionalization of the Triazine Core

The electron-deficient triazine ring can undergo further reactions:

-

Alkylation : Use of alkyl halides with activating agents like bis(trimethylsilyl)acetamide (BSA) to introduce alkyl groups at reactive positions .

-

Acylation : Potential for acylation reactions, though steric effects at position 3 may limit reactivity.

Experimental Considerations and Characterization

-

Purification : Silica gel chromatography or recrystallization may be required to isolate products .

-

Spectroscopic Analysis :

Limitations and Challenges

Applications De Recherche Scientifique

Methyl 3-chloro-1,2,4-triazine-6-carboxylate exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Research indicates that derivatives of 1,2,4-triazines can inhibit various microorganisms and have shown activity against cancer cells. For instance, studies have demonstrated that triazine derivatives can act as inhibitors of d-amino acid oxidase (DAAO), a target for treating neurological disorders .

Case Study: Antimicrobial Properties

A study published in the Chemical Pharmaceutical Bulletin highlighted the efficacy of triazine derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structural modifications enhanced its antibacterial properties, making it a candidate for further development in antimicrobial therapies .

The compound's potential extends into therapeutic applications, particularly in oncology and neurology. Its derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. For example, this compound derivatives have shown promise in inhibiting the proliferation of adenocarcinoma cells .

Case Study: Cancer Research

Research conducted on the effects of triazine derivatives on cancer cell lines revealed that certain modifications led to increased cytotoxicity against specific cancer types. These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents .

Environmental Applications

Beyond medicinal uses, this compound has applications in environmental science. It has been studied for its potential use in herbicides due to its ability to inhibit certain enzymatic pathways in plants.

| Application Area | Description |

|---|---|

| Herbicides | Inhibitory effects on plant growth by targeting specific metabolic pathways. |

Mécanisme D'action

The mechanism of action of Methyl 3-chloro-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications . The exact pathways and targets vary based on the specific application and the nature of the substituted derivatives.

Comparaison Avec Des Composés Similaires

Methyl 6-chloropyridine-3-carboxylate: This compound shares a similar structure but with a pyridine ring instead of a triazine ring.

Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: Another triazine derivative with similar chemical properties.

Uniqueness: Methyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial applications.

Activité Biologique

Methyl 3-chloro-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial properties, potential therapeutic uses, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 192.58 g/mol

This compound features a triazine ring substituted with a carboxylate group and a chlorine atom, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains using standard methods such as the agar diffusion method.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 25 μg/mL |

| Klebsiella pneumoniae | 100 μg/mL |

| Mycobacterium smegmatis | 50 μg/mL |

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent. Its efficacy was comparable to standard antibiotics like ciprofloxacin and rifampicin in certain tests .

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in bacterial metabolism. The mechanism involves binding to active sites of enzymes, thereby blocking substrate access and disrupting essential biochemical pathways necessary for bacterial growth and survival .

Therapeutic Potential

Beyond its antimicrobial properties, this compound has been explored for potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of triazines can induce apoptosis in cancer cells by interfering with cell cycle regulation.

- Anti-inflammatory Effects : Some research indicates that triazine derivatives may exhibit anti-inflammatory properties by inhibiting COX enzymes .

- CNS Disorders : Certain triazine compounds have shown promise in treating central nervous system disorders due to their anticonvulsant activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the triazine ring can significantly impact its biological activity. For instance:

- Substitution Effects : Electron-withdrawing groups like chlorine enhance antibacterial activity compared to electron-donating groups.

- Positioning of Functional Groups : The position of substituents on the triazine ring can alter the compound's binding affinity to target enzymes .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine at C3 | Increases antibacterial potency |

| Methyl group at C6 | Enhances solubility and bioavailability |

| Hydroxyl group at C5 | Improves interaction with enzyme targets |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study on Antimicrobial Efficacy : A study conducted on hospital-acquired infections demonstrated that this compound could effectively inhibit resistant strains of bacteria.

- Evaluation in Cancer Models : In vitro studies showed that this compound derivatives led to significant reductions in tumor cell viability in various cancer cell lines.

Propriétés

IUPAC Name |

methyl 3-chloro-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDAKXNNFNPUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823921-48-7 | |

| Record name | methyl 3-chloro-1,2,4-triazine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.